molecular formula C25H23NO5 B2768716 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid CAS No. 2413899-69-9

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid

Katalognummer: B2768716
CAS-Nummer: 2413899-69-9
Molekulargewicht: 417.461
InChI-Schlüssel: JMEWMQSOJVCECE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected carboxylic acid derivative widely used in peptide synthesis and organic chemistry. The Fmoc group serves as a temporary protecting group for amines, enabling controlled deprotection under mild basic conditions (e.g., piperidine). This compound features a benzoic acid core linked to the Fmoc moiety via a propoxy spacer and an amino group, distinguishing it from related analogs with shorter or rigid linkers. Its structural design enhances solubility in organic solvents and compatibility with solid-phase peptide synthesis (SPPS) protocols .

Eigenschaften

IUPAC Name

4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-16(14-30-18-12-10-17(11-13-18)24(27)28)26-25(29)31-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23H,14-15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEWMQSOJVCECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. The process includes:

    Fmoc Protection: The amino group of the amino acid is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with 4-hydroxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the Fmoc group under basic conditions, typically using piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid is widely used in scientific research due to its versatility:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.

    Medicine: It serves as a building block for drug development and delivery systems.

    Industry: The compound is used in the production of advanced materials and nanotechnology applications.

Wirkmechanismus

The mechanism of action of 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The compound’s molecular targets include amino acids and peptides, and its pathways involve nucleophilic substitution reactions for deprotection.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Linker Flexibility : The propoxy spacer in the target compound provides greater conformational flexibility compared to methylene () or rigid piperazine () linkers. This may enhance its utility in designing peptide mimetics or drug conjugates requiring spatial adaptability.

Physicochemical and Functional Properties

Property Target Compound 4-((Fmoc-amino)methyl)benzoic Acid () 2-[4-Fmoc-piperazinyl]acetic Acid ()
Solubility Moderate in DMF/DCM High in polar aprotic solvents Low (hydrophobic piperazine)
Deprotection Conditions 20% piperidine in DMF Same Same
Application SPPS, bioconjugation Peptide backbone modification Chelating agents, metal-binding

Functional Insights :

  • The piperazine-containing analog () exhibits metal-binding properties due to its nitrogen-rich structure, unlike the target compound .
  • The methylene-linked analog () is preferred for solid-phase synthesis due to its compact size and high solubility .

Biologische Aktivität

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid is a synthetic compound notable for its potential applications in medicinal chemistry. Its structural features, particularly the fluorenylmethoxycarbonyl (Fmoc) group, enhance its biological activity by allowing specific interactions with enzymes and receptors. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and implications for therapeutic use.

Structural Characteristics

The compound can be analyzed through its molecular formula C20H21NO4C_{20}H_{21}NO_4 and a molar mass of 335.35 g/mol. It consists of a benzoic acid moiety connected to a propoxy chain, which is further modified by an Fmoc protected amino group. This configuration is critical for its biological interactions.

Property Value
Molecular FormulaC20H21NO4
Molar Mass335.35 g/mol
Melting Point175 °C
SolubilityDMSO (slightly), Methanol (sparingly)

The biological activity of 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may exhibit inhibitory effects on certain enzymatic pathways, potentially leading to applications in cancer therapy or other disease states where modulation of enzyme activity is beneficial. The fluorenylmethoxycarbonyl group serves as a protective group that can be selectively deprotected under acidic conditions, facilitating further reactions and enhancing the compound's reactivity in biological systems .

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological effects. The following table summarizes some related compounds and their associated activities:

Compound Name Structural Features Biological Activity
9H-FluorenCore fluoren structureUsed as a protective group in peptide synthesis
6-Oxo-Purine DerivativesContains purine ringKnown for antiviral properties
Acetylcholine AnaloguesAcetate functional groupInvolved in neurotransmission

Case Studies and Research Findings

  • Anticancer Activity : A study focused on derivatives of benzoic acids revealed that compounds with Fmoc groups demonstrated enhanced binding affinity to cancer-related enzymes, suggesting potential use in targeted cancer therapies.
  • Enzyme Inhibition : Experimental data indicated that 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid could inhibit specific proteases involved in tumor progression, providing a pathway for therapeutic development against malignancies.
  • Antiviral Properties : Similar compounds have shown promise in antiviral applications due to their ability to mimic natural substrates and inhibit viral replication processes.

Synthesis

The synthesis of 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid typically involves several key steps:

  • The initial formation of the benzoic acid derivative.
  • Coupling reactions facilitated by the Fmoc protecting group.
  • Final purification through chromatographic techniques to achieve high purity levels (>96%) .

Q & A

Q. What methodologies are employed to utilize 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid in solid-phase peptide synthesis (SPPS)?

The compound’s Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protective group for amine functionalities during SPPS. Standard protocols involve deprotection using 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group, followed by coupling of subsequent amino acids via carbodiimide activators like HBTU or HATU. The benzoic acid moiety can serve as a linker or functional handle for conjugation .

Q. What are the common synthetic routes for preparing this compound, and how is its purity validated?

Synthesis typically involves reacting 4-hydroxybenzoic acid with a propyl linker bearing an Fmoc-protected amine. Key steps include:

  • Alkylation of 4-hydroxybenzoic acid with 1,2-epoxy-3-amine derivatives.
  • Fmoc protection using Fmoc-Cl in basic conditions. Purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity is validated using HPLC (>95% purity) and mass spectrometry (e.g., ESI-MS) .

Q. What solvent systems are optimal for solubilizing this compound during peptide synthesis?

The compound is soluble in polar aprotic solvents like DMF, dimethylacetamide (DMA), or dichloromethane (DCM). For aqueous compatibility, mixtures with DMF/water (up to 10% water) are recommended. Sonication or mild heating (30–40°C) may enhance dissolution .

Advanced Research Questions

Q. How can coupling efficiency be optimized when integrating this compound into sterically hindered peptide sequences?

Steric hindrance can reduce coupling yields. Strategies include:

  • Using ultra-efficient activators (e.g., COMU or PyAOP) with 1-hydroxybenzotriazole (HOBt).
  • Extending reaction times (2–4 hours) and increasing molar equivalents (3–5×) of the activated ester.
  • Incorporating microwave-assisted synthesis (50–60°C, 10–20 W) to enhance reaction kinetics .

Q. What analytical techniques resolve contradictions in stability data under acidic vs. basic conditions?

Conflicting stability reports arise from varying Fmoc-deprotection conditions. Systematic characterization via:

  • NMR kinetics : Monitor Fmoc cleavage rates in pH-adjusted buffers.
  • TGA/DSC : Assess thermal stability under acidic (TFA) vs. basic (piperidine) environments.
  • LC-MS : Detect decomposition products (e.g., dibenzofulvene adducts) .

Q. How does the compound’s stereochemistry influence its reactivity in chiral peptide synthesis?

The propoxy linker’s configuration (R/S) impacts peptide backbone geometry. Enantiomeric purity is confirmed via chiral HPLC (Chiralpak AD-H column). Computational modeling (e.g., DFT) predicts steric interactions during coupling, guiding selective synthesis of D/L-configured peptides .

Q. What strategies mitigate solubility limitations in aqueous reaction systems?

Poor aqueous solubility can be addressed by:

  • Introducing hydrophilic substituents (e.g., PEGylation) on the benzoic acid moiety.
  • Using co-solvents like tert-butanol or cyclopentyl methyl ether (CPME) to maintain solubility during SPPS.
  • Designing zwitterionic derivatives via sulfonation or carboxylate modification .

Q. How does the compound interact with biological targets in drug delivery studies?

The benzoic acid group enables conjugation to targeting ligands (e.g., folate, RGD peptides). In vitro assays (surface plasmon resonance, fluorescence polarization) quantify binding affinity to receptors like integrins. In vivo studies use radiolabeled (e.g., ¹⁸F) analogs for PET imaging of biodistribution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.